Epithienamycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epithienamycin C is a member of carbapenems.
Scientific Research Applications
Asymmetric Synthesis of Carbapenems
Epithienamycin C is related to carbapenems, a class of antibiotics. Research by Bodner et al. (2009) demonstrates an efficient synthesis of N-acetyl thienamycin (a carbapenem) through a catalytic asymmetric azetidinone-forming reaction. This method creates a template for synthesizing various carbapenems with controlled stereocenters, vital for their antibiotic efficacy.
Implications in Cancer Treatment
The Epithelial cell adhesion molecule (EpCAM), which this compound could potentially target, is significant in cancer research. Patriarca et al. (2012) discuss EpCAM's role in tumorigenesis and metastasis, making it an attractive target for immunotherapeutic strategies. This molecule is predominantly expressed in epithelial tissues and epithelial-derived neoplasms, suggesting that compounds like this compound could be relevant in targeted cancer therapies.
Potential in Antibacterial Research
Due to its structural relation to carbapenems, this compound could be of interest in developing new antibacterial agents. The research by Wagner et al. (2005) on azithromycin's effects on Pseudomonas aeruginosa indicates the significance of macrolides in treating cystic fibrosis lung disease. This study highlights how novel antibiotics, potentially including this compound derivatives, can impact clinical treatment strategies.
Application in Ophthalmology
This compound might find application in ophthalmological treatments due to its relation to compounds like Mitomycin C. Studies like Chang (2004) show how Mitomycin C, a related compound, impacts corneal healing. These insights can guide the use of similar compounds in eye surgeries to reduce complications from scarring.
Role in Kidney Disease Research
Research on related compounds like Rapamycin, as shown in Tao et al. (2004), indicates potential applications for this compound in treating polycystic kidney disease. The ability of these compounds to slow disease progression by reducing cell proliferation may offer insights into similar applications for this compound.
Properties
CAS No. |
63599-16-6 |
---|---|
Molecular Formula |
C13H18N2O5S |
Molecular Weight |
314.36 g/mol |
IUPAC Name |
(5R,6S)-3-(2-acetamidoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10+/m0/s1 |
InChI Key |
VUDXUIMGYZQRKK-SKWCMTHISA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.